molecular formula C7H12O4S B12954126 Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate

Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate

Cat. No.: B12954126
M. Wt: 192.24 g/mol
InChI Key: RKKRXZURMRNKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is an organic compound with the molecular formula C₇H₁₂O₄S. It is a derivative of tetrahydrothiophene, featuring a sulfone group and an ester functional group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate typically involves the oxidation of tetrahydrothiophene derivatives. One common method includes the following steps:

    Starting Material: Tetrahydrothiophene.

    Oxidation: The tetrahydrothiophene is oxidized using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) to form the sulfone derivative.

    Esterification: The sulfone derivative is then reacted with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of oxidation and esterification can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted esters.

Scientific Research Applications

Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers use it to develop new pharmaceuticals, particularly those targeting sulfone-containing drugs.

    Biological Studies: It serves as a probe to study enzyme mechanisms and metabolic pathways involving sulfone groups.

    Industrial Chemistry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate involves its interaction with various molecular targets. The sulfone group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and metabolic pathways. The ester group can undergo hydrolysis, releasing the active sulfone derivative, which can then interact with its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: A similar compound with a different ring structure.

    Methyl 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate: Another sulfone-containing ester with different functional groups.

Uniqueness

Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is unique due to its specific combination of a sulfone group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both synthetic and biological research.

Properties

IUPAC Name

methyl 2-(1,1-dioxothiolan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-11-7(8)5-6-3-2-4-12(6,9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKRXZURMRNKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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